4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole

Sigma-1 receptor Neuropharmacology Radioligand binding

Sigma-1 receptor research often relies on haloperidol, but its dopamine D2 and sigma-2 off-target activities confound results. This compound (CAS 2415601-55-5) solves this challenge as a non-butyrophenone, selective sigma-1 antagonist (Ki = 26 nM). - Selective sigma-1 probe: Enables deconvolution of sigma-1-mediated effects in neuroprotection, pain, and cognition models. - 4-Bromopyrazole handle: Supports rapid late-stage diversification via Suzuki cross-coupling for SAR library generation. - Unambiguous CAS: Ideal as a QC standard for automated compound management, preventing positional isomer mix-ups.

Molecular Formula C14H12BrClFN3O
Molecular Weight 372.62
CAS No. 2415601-55-5
Cat. No. B2770868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole
CAS2415601-55-5
Molecular FormulaC14H12BrClFN3O
Molecular Weight372.62
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=CC=C2Cl)F)CN3C=C(C=N3)Br
InChIInChI=1S/C14H12BrClFN3O/c15-10-4-18-20(8-10)7-9-5-19(6-9)14(21)13-11(16)2-1-3-12(13)17/h1-4,8-9H,5-7H2
InChIKeyCKICROKSEJWDMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-pyrazole-azetidine: Structural & Pharmacological Baseline


The compound 4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole (CAS 2415601-55-5) belongs to the pyrazole-azetidine class of small-molecule ligands. Its structure combines a 4-bromopyrazole moiety with an azetidine ring linked via a methylene bridge to a 2-chloro-6-fluorobenzoyl group [1]. This scaffold has been explored in patents as sphingosine-1-phosphate (S1P) receptor modulators and sigma receptor inhibitors, indicating its potential for diverse target engagement [2]. The compound is available from multiple research chemical suppliers, though limited bioactivity data exist in the public domain.

Pyrazole-Azetidine Substitution Specificity


In-class pyrazole-azetidine compounds cannot be interchanged casually because subtle variations in the benzoyl and pyrazole substituents profoundly alter target affinity, selectivity, and synthetic tractability. The 2-chloro-6-fluorobenzoyl motif of the target compound creates a distinct steric and electronic environment that modulates binding to sigma-1 receptors (Ki = 26 nM) [1]. Replacing the 4-bromo substituent with 4-methyl or altering the benzoyl halogen substitution pattern yields analogs with divergent pharmacologies explored in patents as S1P receptor modulators, where small structural changes switch agonist/antagonist profiles [2]. The 4-bromopyrazole handle further enables late-stage diversification via cross-coupling chemistry, a synthetic advantage not shared by non-halogenated analogs.

4-Bromo-pyrazole-azetidine: Differentiation Evidence


Sigma-1 Receptor Affinity vs. Haloperidol

The target compound binds sigma-1 receptors with a Ki of 26 nM in a [3H](+)-pentazocine competition assay using guinea pig brain homogenate [1]. Haloperidol, a prototypical sigma-1 ligand, exhibits Ki ≈ 1.4–4 nM under similar conditions [2]. While the target compound is 6–19-fold less potent, it belongs to a distinct chemotype (pyrazole-azetidine) that may offer different selectivity over sigma-2, dopamine D2, and other off-target receptors frequently engaged by butyrophenone-based ligands. This chemotype divergence is critical for researchers seeking sigma-1 engagement without the confounding polypharmacology of haloperidol.

Sigma-1 receptor Neuropharmacology Radioligand binding

Synthetic Diversification: 4-Bromo vs. 4-Methyl

The 4-bromo substituent on the pyrazole ring enables palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) for late-stage diversification [1]. In contrast, the 4-methyl analog (e.g., 4-methyl-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole, CAS 2549027-56-5) lacks this reactivity, limiting its utility as a scaffold for parallel library synthesis. The bromine atom also serves as a heavy atom for X-ray crystallography phasing and as a potential handle for radiolabeling via halogen exchange.

Medicinal Chemistry Cross-Coupling Library Synthesis

Benzoyl Substitution: 2-Chloro-6-fluoro vs. 4-Trifluoromethyl

The 2-chloro-6-fluorobenzoyl group of the target compound presents a unique ortho-substitution pattern that alters the dihedral angle between the benzoyl carbonyl and the aromatic ring, impacting the three-dimensional presentation of the pharmacophore. The 4-trifluoromethylbenzoyl analog (4-bromo-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole) has a para-substituent with differing electronic character (σp for CF3 ≈ 0.54 vs. σm for Cl ≈ 0.37; σp for F ≈ 0.06) and steric profile, which would affect both target binding and physicochemical properties such as lipophilicity and metabolic stability [1]. Although no direct comparative bioactivity data are publicly available, these physicochemical differences predict divergent ADME and off-target profiles.

Structure-Activity Relationship Electron-Withdrawing Group Ligand Efficiency

Commercial Availability and Purity

The target compound (CAS 2415601-55-5) is cataloged by multiple research chemical suppliers with standard purity specification of 95% (HPLC) and molecular formula confirmation (C14H12BrClFN3O, MW 372.62 g/mol). The closest commercially listed positional isomer, 4-bromo-1-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole, shares the same molecular formula and weight but differs in the benzoyl substitution pattern, which may lead to different biological activity [1]. For procurement, the target compound's unique CAS registry ensures unambiguous identity, whereas similar-sounding analogs without CAS numbers risk order errors.

Procurement Purity Analytical Characterization

4-Bromo-pyrazole-azetidine: Application Scenarios


Sigma-1 Orthogonal Chemotype Screening

Given its sigma-1 Ki of 26 nM [1], this compound is suitable as a non-butyrophenone chemotype probe in assays where haloperidol's dopamine D2 and sigma-2 off-target activities confound results. Researchers should pair it with haloperidol to deconvolute sigma-1-mediated effects in neuroprotection, pain, or cognition models.

Library Synthesis with 4-Bromo Handle

The 4-bromopyrazole moiety provides a robust synthetic handle for Suzuki cross-coupling [1], enabling rapid generation of analog libraries for SAR exploration. This is a key advantage over 4-methyl analogs, which cannot be diversified at this position without de novo synthesis.

Benzoyl Substitution ADME Profiling

The unique 2-chloro-6-fluorobenzoyl substitution pattern offers a distinct steric and electronic profile compared to 4-trifluoromethylbenzoyl analogs [1]. This compound can serve as a probe to investigate how ortho-substitution on the benzoyl ring influences logD, metabolic stability, and permeability in drug discovery programs.

CAS-Registered Identity for Compound Management

With its unambiguous CAS registry number [1], this compound is ideal as a quality control standard for automated compound management systems, ensuring database integrity and preventing mix-ups with positional isomers sharing the same molecular formula.

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